Allyl 3-deoxygalactopyranoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155835-98-6 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2R,3R,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,5-diol |
InChI |
InChI=1S/C9H16O5/c1-2-3-13-9-7(12)4-6(11)8(5-10)14-9/h2,6-12H,1,3-5H2/t6-,7-,8-,9-/m1/s1 |
InChI Key |
ZPDQCAKNFMONPK-FNCVBFRFSA-N |
SMILES |
C=CCOC1C(CC(C(O1)CO)O)O |
Isomeric SMILES |
C=CCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O |
Canonical SMILES |
C=CCOC1C(CC(C(O1)CO)O)O |
Synonyms |
allyl 3-deoxy-beta-D-galactopyranoside allyl 3-deoxy-xylo-hexopyranoside allyl 3-deoxygalactopyranoside |
Origin of Product |
United States |
Role and Utility As a Precursor in Complex Carbohydrate Architecture
Foundation for Oligosaccharide and Glycoconjugate Assembly
The controlled, stepwise assembly of oligosaccharides and glycoconjugates is a central challenge in glycochemistry. Precursor molecules like Allyl 3-deoxy-β-D-galactopyranoside are instrumental in this process. The allyl group serves as a versatile handle for a variety of chemical transformations, while the deoxygenated position at C-3 provides specific structural characteristics that are important for biological recognition studies.
Preparation of Specific Disaccharide Linkages (e.g., Gal(β1→2) and Gal(β1→3))
Allyl 3-deoxy-β-D-galactopyranoside has been effectively utilized as a glycosyl acceptor in the synthesis of specific disaccharide structures. Research has demonstrated its utility in preparing galactose derivatives for probing the binding specificity of galactose-specific lectins. nih.gov In these syntheses, the strategic protection of the acceptor molecule is key to directing the glycosylation to the desired position.
For instance, using the 4,6-O-benzylidene derivative of a related compound, allyl β-D-galactopyranoside, as a glycosyl acceptor and 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor, a mixture of β-linked Gal(1→2) and Gal(1→3) disaccharide isomers can be produced. nih.gov This strategy highlights how the availability of hydroxyl groups on the acceptor ring dictates the formation of specific linkages. The synthesis of these galactose-based disaccharides is crucial for creating molecular tools to investigate carbohydrate-binding proteins. nih.gov
| Acceptor Precursor | Glycosyl Donor | Key Linkages Formed | Reference |
| 4,6-O-benzylidene derivative of allyl β-D-galactopyranoside | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Gal(β1→2), Gal(β1→3) | nih.gov |
Design and Construction of Glycoclusters and Carbohydrate-Centered Dendrimers
The allyl group of Allyl 3-deoxy-β-D-galactopyranoside is a key feature that enables its use in constructing multivalent carbohydrate displays, such as glycoclusters and dendrimers. These structures present multiple copies of a carbohydrate ligand and are essential for studying and mimicking the multivalent interactions that govern many biological recognition events. nih.gov
The terminal double bond of the allyl group can be modified through a variety of high-efficiency chemical reactions. This allows the carbohydrate unit to be attached to a central scaffold or core molecule. nih.gov For example, ozonolysis of the allyl group can yield an aldehyde, which can then be coupled to an amine-functionalized core via reductive amination. nih.gov Another common strategy is the radical-mediated thiol-ene reaction, where a thiol-functionalized scaffold is coupled to the allyl group. uqam.ca These synthetic strategies provide access to well-defined, multivalent structures where the 3-deoxygalactose unit is displayed on the periphery, ready to interact with biological targets like lectins. nih.govresearchgate.net
| Functionalization Reaction | Reagents | Resulting Functional Group | Application |
| Ozonolysis | 1. O₃; 2. Reducing agent (e.g., Me₂S) | Aldehyde (-CHO) | Reductive amination with amine-functionalized scaffolds |
| Thiol-ene Coupling | Thiol (R-SH), Photoinitiator | Thioether (-S-R) | Attachment to thiol-functionalized dendrimer cores |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Further derivatization or coupling to activated scaffolds |
Precursor for Functionalized Probes in Glycobiological Investigations
The study of carbohydrate-protein interactions, which are central to numerous biological processes, relies on the availability of well-defined molecular probes. grafiati.com Allyl 3-deoxy-β-D-galactopyranoside serves as an excellent precursor for creating such probes. The 3-deoxy modification is particularly significant, as the C-3 hydroxyl group of galactose is often a key recognition point for lectins. Removing this group allows researchers to probe the structural and energetic importance of this specific interaction. nih.gov
The synthesis of monodeoxy-trisaccharides and other deoxy-sugars has been explored to study interactions with various lectins. diva-portal.org The allyl group provides a site for the introduction of reporter tags (like fluorescent dyes or biotin), affinity labels, or linkers for immobilization onto surfaces for use in techniques like surface plasmon resonance (SPR). The chemical reactivity of the allyl double bond allows for the attachment of these functionalities without altering the core carbohydrate structure that is being investigated. google.com Syntheses of galactose derivatives, including allyl 3-deoxy-β-D-galactopyranoside, have been specifically reported as useful for probing the binding specificity of galactose-specific lectins. nih.gov
Biochemical and Glycobiological Interrogations Involving Deoxygalactopyranosides
Elucidation of Lectin Binding Specificity
Lectins are carbohydrate-binding proteins that mediate a vast array of biological processes through their specific recognition of glycan structures. glycodiag.com The specificity of these interactions is paramount, and modified monosaccharides like Allyl 3-deoxygalactopyranoside are crucial for mapping the binding determinants at a molecular level.
The binding of D-galactose to galactose-specific lectins is a well-studied phenomenon, understood to be mediated by a network of hydrogen bonds between the sugar's hydroxyl groups and amino acid residues in the lectin's binding site. Research utilizing galactose derivatives, where specific hydroxyl groups are removed or altered, has been fundamental in identifying which groups are critical for this recognition.
Studies on various galactose-specific lectins have demonstrated the critical importance of the C-3 hydroxyl group. For instance, investigations into the binding specificities of lectins from Ricinus communis (agglutinin; RCA-I), Abrus precatorius (agglutinin; APA), and Bandeiraea simplicifolia (lectin I; BSL-I) revealed that 3-deoxy-3-fluorogalactose, a related 3-deoxy derivative, failed to inhibit the hemagglutination caused by these lectins. researchgate.net This indicates a complete loss of binding affinity upon modification at the C-3 position. Similarly, studies with the Tn-antigen binding lectin from Vicia villosa seeds (VVLB4) have reinforced that an equatorial orientation of the hydroxyl group at the C-3 position is important for the interaction. nih.gov The absence of this group in 3-deoxygalactopyranoside derivatives prevents the formation of key hydrogen bonds, thereby abrogating binding. This highlights that the C-3 hydroxyl likely acts as an essential hydrogen-bond donor or acceptor in the binding pocket of these lectins. researchgate.net
Table 1: Inhibitory Activity of 3-Deoxygalactose Derivative against Galactose-Specific Lectins Based on hemagglutination inhibition assays. Data sourced from Bhattacharyya, L. & Brewer, C. F. (1988). researchgate.net
| Lectin | Source | Inhibition by 3-Deoxy-3-fluoro-D-galactose | Implication |
|---|---|---|---|
| RCA-I | Ricinus communis (Castor Bean) | No inhibition observed | C-3 hydroxyl group is essential for binding. |
| APA | Abrus precatorius (Jequirity Bean) | No inhibition observed | C-3 hydroxyl group is essential for binding. |
| BSL-I | Bandeiraea simplicifolia | No inhibition observed | C-3 hydroxyl group is essential for binding. |
| EAL | Erythrina arborescens | No inhibition observed | C-3 hydroxyl group is essential for binding. |
| EIL | Erythrina indica | No inhibition observed | C-3 hydroxyl group is essential for binding. |
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to connect the chemical structure of a molecule to its biological activity. wikipedia.org In glycobiology, this involves systematically modifying a glycan's structure to determine which chemical features are responsible for its recognition by a protein partner. wikipedia.orgnih.gov
The use of compounds like this compound is a classic SAR approach. By comparing the binding activity of the native sugar (galactose) with its deoxy derivative, researchers can precisely probe the contribution of a single hydroxyl group. The consistent finding that removal of the C-3 hydroxyl group drastically reduces or abolishes binding to multiple galactose-specific lectins provides a clear structure-activity relationship: the C-3 hydroxyl is a key component of the carbohydrate's "pharmacophore" for these lectins. researchgate.netnih.gov This information allows for the creation of detailed models of the binding interaction, predicting the specific hydrogen bonds that stabilize the complex and guiding the design of novel glycomimetic inhibitors or probes. biorxiv.org
Implications in Glycoconjugate Functionality
Glycoconjugates, where glycans are attached to proteins or lipids, are central to a multitude of biological events. The structural information gleaned from studying simple derivatives like this compound has broader implications for understanding the function of these complex macromolecules in cellular processes.
Many critical events in cell-cell recognition, adhesion, and signal transduction are mediated by interactions between cell-surface glycans and lectins on adjacent cells or in the extracellular matrix. glycodiag.commdpi.com The specificity of these interactions dictates the outcome, whether it be immune cell trafficking, pathogen binding, or developmental patterning.
Research with this compound contributes significantly to this field by defining the minimal structural requirements for recognition. While direct studies of this compound in cell adhesion models may be limited, the fundamental finding that the C-3 hydroxyl of galactose is essential for binding to certain lectins is highly relevant. researchgate.netnih.gov It implies that any glycoconjugate presenting a 3-deoxygalactose residue at its terminus would be unable to participate in adhesion or signaling events mediated by those specific lectins. This allows scientists to infer the functional consequences of specific glycosylation changes and underscores how the precise enzymatic machinery that builds cell-surface glycans is critical for cellular function.
The innate immune system employs a range of pattern recognition receptors (PRRs) to detect molecular structures associated with pathogens. plos.org Among these are C-type lectin receptors (CLRs), which often recognize microbial cell wall carbohydrates. plos.orgnih.gov For example, the CLR Mincle (Macrophage-inducible C-type lectin) is a key sensor for mycobacterial glycolipids and certain fungi. plos.orgnih.gov
The specificity of these immune lectins is crucial for distinguishing "non-self" from "self." The study of deoxy sugars contributes to understanding this precise recognition. Rare sugars, such as 3,6-dideoxyhexoses, are found on the surface of some bacteria and serve as important antigenic determinants. frontiersin.org Probing immune receptors with a panel of modified monosaccharides, including 3-deoxygalactose derivatives, helps to map the binding requirements of receptors like CLRs. This knowledge is essential for understanding how the immune system initiates a response to a specific pathogen and for developing synthetic carbohydrate-based vaccines or immunomodulators that can selectively target these pathways.
Glycosylation is a critical post-translational modification that can profoundly influence the biophysical properties of a protein. nih.gov Attached glycans can enhance thermal stability, protect against proteolysis, prevent aggregation, and modulate enzyme activity. nih.govresearchgate.net The mechanisms behind this stabilization are multifaceted and include the water replacement hypothesis, where sugars form hydrogen bonds with the protein surface, and vitrification, where a glassy sugar matrix immobilizes the protein. nih.gov
Enzymatic Reactivity and Substrate Specificity Profiling
Assessment as a Substrate for Glycosidases and Glycosyltransferases
The susceptibility of Allyl 3-deoxygalactopyranoside to enzymatic cleavage by glycosidases or its utility as an acceptor substrate for glycosyltransferases is a key area of investigation. Deoxygenated sugars, such as this compound, are frequently employed to elucidate the specific interactions between a carbohydrate substrate and the active site of an enzyme.
Research on analogous deoxysugars has demonstrated that they can act as either substrates or inhibitors for glycosidases and glycosyltransferases. For instance, studies on derivatives of lactose (B1674315) where the glucose unit is deoxygenated at various positions have shown that these compounds can be hydrolyzed by β-galactosidase from E. coli. Specifically, methyl 3-deoxy-β-lactoside was found to be a substrate for this enzyme, indicating that the absence of a hydroxyl group at the 3-position of the aglycone part does not completely abolish enzymatic recognition and cleavage. This suggests that this compound, which features a similar modification on the galactose unit, could also be recognized and processed by certain galactosidases, although the rate of hydrolysis may be significantly altered compared to the natural substrate, Allyl galactopyranoside.
In the context of glycosyltransferases, these enzymes catalyze the transfer of a sugar moiety from a donor substrate to an acceptor. The acceptor specificity of glycosyltransferases can be stringent. The removal of a hydroxyl group, which may serve as a crucial hydrogen bond donor or acceptor for the enzyme, can prevent the binding of this compound to the active site or render it an ineffective acceptor. However, some glycosyltransferases exhibit a degree of promiscuity and may tolerate modifications on the acceptor substrate. For example, the enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose has been accomplished, and this modified sugar nucleotide was subsequently tested as a substrate for UDP-galactopyranose mutase, demonstrating that enzymes can process 3-deoxy analogs. nih.gov This opens the possibility for this compound to act as an acceptor for specific galactosyltransferases, leading to the formation of novel oligosaccharide structures.
Analysis of Influence on Enzyme Kinetics and Catalytic Mechanisms
The structural alteration in this compound is expected to have a discernible impact on the kinetics and catalytic mechanisms of enzymes that interact with it. The hydroxyl group at the C-3 position of galactose is often involved in a network of hydrogen bonds within the enzyme's active site, which contributes to the stability of the enzyme-substrate complex and the proper orientation of the substrate for catalysis.
The removal of this hydroxyl group can lead to a decrease in the binding affinity of the substrate for the enzyme, which would be reflected in a higher Michaelis constant (Km). A higher Km value signifies that a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (Vmax), indicating weaker binding.
Furthermore, the catalytic efficiency of the enzyme, often expressed as kcat/Km, is likely to be reduced. The catalytic step (kcat) itself might be slower if the C-3 hydroxyl group plays a role in the catalytic mechanism, for example, by stabilizing a transition state or participating in the acid-base catalysis.
A study on the substrate activity of UDP-(3-deoxy-3-fluoro)-D-galactose with UDP-galactopyranose mutase provides quantitative insight into these effects. nih.gov While the Km value for the 3-deoxy-3-fluoro analog was comparable to the natural substrate, the kcat was dramatically reduced, underscoring the importance of the C-3 position in the catalytic process.
| Substrate | Enzyme | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| UDP-Galactopyranose | UDP-galactopyranose mutase | 0.6 | 1364 | 2273 |
| UDP-(3-deoxy-3-fluoro)-D-galactose | UDP-galactopyranose mutase | 0.26 | 1.6 | 6.15 |
Data from a study on a structurally related 3-deoxygalactose derivative, illustrating the potential kinetic impact. nih.gov
These findings suggest that this compound, when interacting with a corresponding glycosidase or glycosyltransferase, would likely exhibit a significantly lower catalytic turnover rate compared to its hydroxylated counterpart. This property makes it a useful tool for studying enzyme mechanisms, as it may allow for the trapping or slowing down of reaction intermediates.
Role in the Rational Design of Enzyme Inhibitors and Biochemical Probes
The insights gained from studying the enzymatic reactivity of this compound and related deoxysugars are instrumental in the rational design of enzyme inhibitors and biochemical probes. 182.160.97
Enzyme Inhibitors:
Deoxysugars are a cornerstone in the development of specific enzyme inhibitors. patsnap.com By mimicking the natural substrate, they can bind to the active site of an enzyme but, due to the lack of a key functional group, they may not be able to undergo the full catalytic cycle. This can lead to competitive inhibition, where the deoxysugar competes with the natural substrate for binding to the active site.
The design of potent and selective glycosidase inhibitors often relies on creating molecules that resemble the transition state of the enzymatic reaction. The removal of a hydroxyl group, as in this compound, can alter the conformation of the sugar ring and its interactions within the active site, potentially mimicking a transition-state geometry more closely than the ground-state substrate. This can result in tighter binding and more effective inhibition.
Biochemical Probes:
This compound can also be utilized as a biochemical probe to investigate the structure and function of carbohydrate-binding proteins, including enzymes and lectins. The allyl group provides a convenient handle for further chemical modification, such as the attachment of fluorescent tags, biotin, or cross-linking agents.
By introducing a tagged version of this compound to a biological system, researchers can track its interactions with specific proteins, identify binding partners, and visualize its localization within cells or tissues. The absence of the C-3 hydroxyl group provides a way to assess the importance of this specific interaction in the recognition process. For example, comparing the binding of a probe based on this compound with one based on Allyl galactopyranoside can reveal the contribution of the C-3 hydroxyl group to the binding affinity and specificity.
Advanced Analytical and Spectroscopic Characterization of Allyl 3 Deoxygalactopyranoside
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Allyl 3-Deoxygalactopyranoside.
Detailed Analysis of Proton (¹H) NMR Spectra
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The signals corresponding to the allyl group are typically found in the olefinic region of the spectrum. Specifically, the methine proton of the allyl group (-CH=) is expected to appear as a multiplet between 5.6 and 5.8 ppm. researchgate.net The terminal vinyl protons (=CH₂) will also present as multiplets, typically between 5.0 and 5.4 ppm. researchgate.net The methylene (B1212753) protons of the allyl group (-O-CH₂-CH=) would be observed further upfield.
The protons on the pyranose ring exhibit characteristic chemical shifts and coupling constants that are crucial for confirming the 3-deoxy modification and the anomeric configuration. The absence of a signal in the region typically associated with a proton at the C-3 position is a key indicator of the deoxygenation at this carbon. The anomeric proton (H-1) signal is particularly important for determining the α or β configuration of the glycosidic linkage.
Interpretation of Carbon-13 (¹³C) NMR Spectra
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the allyl group will have characteristic chemical shifts, with the olefinic carbons appearing in the range of 110-140 ppm and the allylic carbon (-O-CH₂-) appearing further upfield. oregonstate.edu
For the pyranose ring, the chemical shift of each carbon atom is sensitive to its local electronic environment. A significant upfield shift for the C-3 signal compared to that in the parent compound, Allyl galactopyranoside, would definitively confirm the 3-deoxy nature of the molecule. The chemical shifts of the other ring carbons (C-1, C-2, C-4, C-5, and C-6) provide further structural confirmation. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu
Table 1: Predicted ¹³C NMR Chemical Shifts for the Allyl Group
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH= | 130-140 |
| =CH₂ | 115-120 |
| -O-CH₂- | 65-75 |
Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.
Application of Advanced NMR Techniques for Configuration and Conformation Determination
To unequivocally assign all proton and carbon signals and to determine the relative stereochemistry and preferred conformation of the molecule, advanced NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This two-dimensional technique reveals scalar couplings between protons, typically over two or three bonds. It is instrumental in tracing the connectivity of protons within the pyranose ring and the allyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached proton resonances.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the anomeric configuration (α or β) by observing NOEs between the anomeric proton (H-1) and other protons on the pyranose ring. For instance, in a β-anomer, an NOE would be expected between H-1 and H-3/H-5.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. microtrac.com For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate ions of the molecule. nih.gov The resulting mass spectrum would show a peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+, confirming the molecular weight.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. msu.edu The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the allyl group or fragmentation of the pyranose ring. The stable allyl cation (m/z = 41) is a common fragment observed in the mass spectra of allyl-containing compounds. msu.edu
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | Calculated MW + 1 |
| [M+Na]⁺ | Sodium adduct | Calculated MW + 23 |
| [M-C₃H₅]⁺ | Loss of the allyl group | Calculated MW - 41 |
| C₃H₅⁺ | Allyl cation | 41 |
Note: The exact m/z values will depend on the isotopic composition of the molecule.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification and assessment of the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. bezmialemscience.org For a polar molecule like this compound, a reversed-phase HPLC method would typically be employed. nih.gov
Stationary Phase: A C18 column is a common choice for the stationary phase in reversed-phase HPLC. bezmialemscience.org
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used as the mobile phase. nih.gov
Detection: Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). bezmialemscience.org
The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area can be used for quantitative analysis to determine the purity of the sample.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like carbohydrates, including this compound, derivatization is a mandatory prerequisite to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net Common derivatization procedures for sugars involve the conversion of polar hydroxyl groups into less polar ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers or acetates. nih.govjfda-online.com
The analysis of this compound by GC, following an appropriate derivatization step, can provide valuable information regarding its purity and isomeric composition. The presence of an anomeric center in the pyranoside ring means that this compound can exist as α and β anomers, which can often be separated and quantified using high-resolution capillary GC columns. cdnsciencepub.comemerypharma.com
Derivatization for GC Analysis
To facilitate the GC analysis of this compound, a derivatization process is employed. A widely used method is trimethylsilylation, which converts the hydroxyl groups of the sugar into trimethylsilyl ethers. nih.govosti.gov This is typically achieved by reacting the dried compound with a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine (B92270) at an elevated temperature. cdnsciencepub.com This process significantly reduces the polarity of the molecule, thereby increasing its volatility.
Another common derivatization technique is acetylation, where hydroxyl groups are converted to acetate (B1210297) esters using reagents like acetic anhydride (B1165640) in the presence of a catalyst such as pyridine. nih.govresearchgate.net The resulting acetylated glycoside is more volatile and suitable for GC analysis.
Instrumentation and Chromatographic Conditions
The GC analysis of derivatized this compound would typically be performed on a gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) for definitive peak identification. nih.govavma.org A fused-silica capillary column with a non-polar or medium-polarity stationary phase is generally preferred for the separation of carbohydrate derivatives.
A hypothetical set of GC conditions for the analysis of trimethylsilylated this compound is presented below.
| Parameter | Value |
| GC System | Gas Chromatograph with FID/MS |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase |
| Carrier Gas | Helium or Nitrogen, constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial temperature of 140 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min |
| Injection Mode | Split |
Research Findings and Data Analysis
Under appropriate GC conditions, the derivatized this compound is expected to yield distinct peaks in the chromatogram. Due to the presence of the allyl group and the deoxy function at the C-3 position, its retention time will differ from that of other galactose derivatives. The separation of the α and β anomers is often achievable, presenting as two closely eluting peaks. emerypharma.com The relative area of these peaks can be used to determine the anomeric ratio in the sample.
The retention time is a key parameter for the identification of a compound. ijpsonline.com Based on the analysis of structurally similar compounds, a plausible retention time for the trimethylsilyl derivative of this compound can be estimated. For instance, studies on the GC analysis of various trimethylsilylated monosaccharides and their derivatives show a range of retention times depending on the specific structure and GC conditions. cdnsciencepub.comavma.org
A representative data table for a hypothetical GC analysis of a derivatized sample of this compound is shown below.
| Compound | Derivative | Anomer | Plausible Retention Time (min) | Relative Peak Area (%) |
|---|---|---|---|---|
| This compound | Trimethylsilyl (TMS) | α | 15.2 | 30 |
| β | 15.5 | 70 |
The mass spectrum obtained from GC-MS analysis would provide further structural confirmation. The fragmentation pattern of the derivatized this compound would show characteristic ions corresponding to the loss of trimethylsilyl groups and fragmentation of the pyranose ring and the allyl substituent, aiding in its unambiguous identification. avma.org
Future Directions and Emerging Research Trajectories in Allyl 3 Deoxygalactopyranoside Research
Development of Next-Generation Synthetic Strategies with Enhanced Efficiency and Stereocontrol
The synthesis of carbohydrate derivatives like Allyl 3-deoxygalactopyranoside is fundamental to their study and application. nih.gov Current research focuses on developing more efficient and stereoselective synthetic routes. Traditional methods for creating deoxysugars, such as the Barton-McCombie deoxygenation, are being refined for better yields and milder reaction conditions. nih.gov For instance, the synthesis of Allyl 3-deoxy-β-D-galactopyranoside has been reported as part of an effort to create galactose derivatives that can be used to study the binding specificity of lectins. nih.gov
Future strategies will likely incorporate advancements in synthetic biology, such as the use of engineered enzymes and whole-cell systems to achieve highly specific glycosylations and modifications, reducing the reliance on complex protecting group chemistry. nih.gov The development of novel glycosyl donors and promoters is another key area. For example, the use of 1-trichloro-acetimidate and 1-N-methylacetimidate of 2,3,4,6-tetra-O-benzyl-D-galactopyranose as glycosyl donors has been explored for synthesizing disaccharides, highlighting the ongoing search for more effective reagents. nih.gov The goal is to create scalable, cost-effective, and stereocontrolled syntheses that will make complex glycosides like this compound more accessible for widespread research and development.
Exploration within Glycomimetics and Potential Glycotherapeutics
Glycomimetics, molecules that mimic the structure of carbohydrates, represent a significant area of opportunity for this compound. glycomimetics.com By mimicking natural carbohydrates, these compounds can modulate the biological processes governed by carbohydrate-protein interactions. The removal of a hydroxyl group, as in a 3-deoxy sugar, can critically alter binding affinity and metabolic stability, making these compounds valuable probes and potential therapeutic agents. nih.govuga.edu
This compound and similar structures are particularly useful for probing the binding sites of galactose-specific lectins, which are proteins involved in cell adhesion, signaling, and immune responses. nih.gov Altering these interactions can have therapeutic effects in areas like cancer and inflammatory diseases. glycomimetics.com For example, companies like GlycoMimetics, Inc. are developing glycobiology-based therapies that target carbohydrate-mediated cell recognition in disease states. glycomimetics.com Future research will involve designing and synthesizing libraries of deoxysugar derivatives and evaluating their ability to inhibit or modulate the activity of specific lectins or other carbohydrate-binding proteins, paving the way for novel glycotherapeutics.
Integration of Advanced Computational Modeling for Glycoside Research
Computational modeling has become an indispensable tool in modern drug discovery and molecular biology. nih.gov For glycosides like this compound, computational methods can provide profound insights into their three-dimensional structure, conformational dynamics, and interactions with biological targets. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can predict the preferred conformations of the glycoside and how the absence of the 3-hydroxyl group affects its shape and flexibility.
This predictive power is crucial for structure-based ligand design. lu.se Researchers can model how this compound fits into the binding pocket of a target protein, such as a galectin, and use this information to design new derivatives with improved affinity and selectivity. lu.se Furthermore, computational tools are being developed to predict the chemical structures of natural products from their biosynthetic gene clusters, which could accelerate the discovery of new, biologically active glycosides. nih.gov Integrating these computational approaches will rationalize the design of glycomimetics and help elucidate the complex thermodynamic and kinetic profiles of their binding events.
Synergistic Applications with High-Throughput Screening Platforms
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. evotec.com The accessibility of this compound and its derivatives through improved synthetic methods opens the door for their inclusion in large compound libraries for HTS campaigns. These campaigns can quickly identify "hits"—compounds that show binding or activity—which can then be optimized into lead compounds for drug development. evotec.comrsc.org
Advanced HTS platforms now incorporate more physiologically relevant models, such as 3D cell cultures and organoids, which better mimic the in vivo environment. nih.govnih.govdrugtargetreview.com Screening deoxysugar libraries against these complex models can provide more predictive data on their potential efficacy. The combination of combinatorial chemistry to generate diverse glycoside libraries and HTS to screen them represents a powerful synergy for discovering novel therapeutic agents. This approach can accelerate the identification of new uses for compounds like this compound in various diseases. drugtargetreview.com
Q & A
Q. How can researchers ensure compliance with academic integrity standards when reporting synthetic methodologies?
- Methodological Answer :
- Transparency : Disclose all modifications to published protocols (e.g., reaction time extensions) .
- Data Archiving : Share raw NMR/HRMS files in supplementary materials or repositories .
- Conflict Declaration : Acknowledge funding sources or commercial reagents (e.g., Aladdin Biochemicals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
